

2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-4-nitrobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a clear and structured format for ease of use by researchers and professionals in drug development.

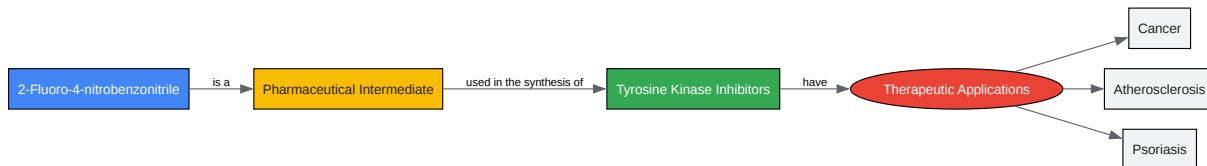
Chemical Structure and IUPAC Name

2-Fluoro-4-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

IUPAC Name: **2-fluoro-4-nitrobenzonitrile**[\[1\]](#)[\[2\]](#)

Chemical Structure:

Caption: Chemical structure of **2-Fluoro-4-nitrobenzonitrile**.


Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-Fluoro-4-nitrobenzonitrile**.

Property	Value	Source
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[1][3][4][5]
Molecular Weight	166.11 g/mol	[1][5][6]
Appearance	Off-white to light yellow solid	[7]
Melting Point	69.0-71.5 °C	[8]
Boiling Point	0 °C	[7]
Density	1.41 ± 0.1 g/cm ³ (Predicted)	[4][7]
Purity	98%	[3]
InChI Key	UXBIHGQYRYAMFN- UHFFFAOYSA-N	[1][2][3][6]
CAS Number	34667-88-4	[1][3][4]

Role in Drug Development

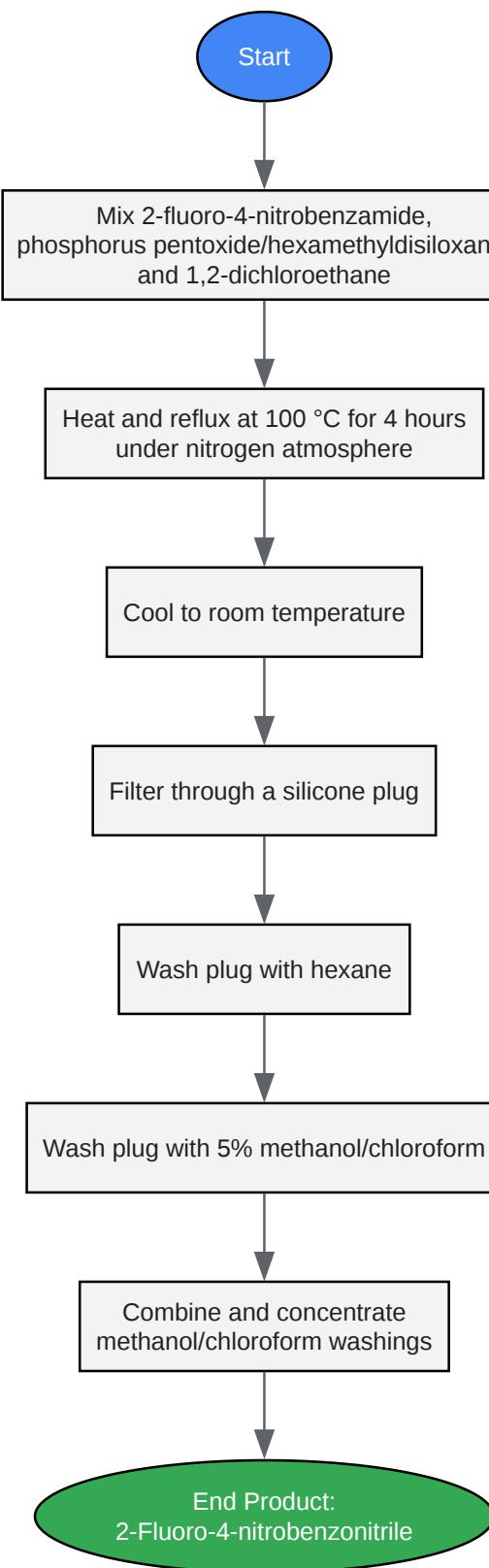
2-Fluoro-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly as an irreversible inhibitor of tyrosine kinases. These inhibitors are instrumental in the treatment of a range of diseases, including cancer, atherosclerosis, and psoriasis.[8]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **2-Fluoro-4-nitrobenzonitrile** in drug development.

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrobenzamide


This protocol details the synthesis of **2-Fluoro-4-nitrobenzonitrile** from 2-fluoro-4-nitrobenzamide.^{[7][9]}

Materials:

- 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol)
- Phosphorus pentoxide/hexamethyldisiloxane
- 1,2-dichloroethane (20 mL)
- Hexane (200 mL)
- 5% methanol/chloroform mixture (400 mL)

Procedure:

- A mixture of 2-fluoro-4-nitrobenzamide and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated and refluxed at 100 °C for 4 hours under a nitrogen atmosphere.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is filtered through a silicone plug.
- The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.
- The methanol/chloroform washings are combined and concentrated under reduced pressure to yield **2-fluoro-4-nitrobenzonitrile** as a beige solid (0.71 g, 95% yield).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Fluoro-4-nitrobenzonitrile**.

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrophenylamine

This patented method involves the diazotization and subsequent cyanation of 2-fluoro-4-nitrophenylamine.^[8]

Raw Material: 2-fluoro-4-nitrophenylamine

Procedure:

- The -NH₂ group in 2-fluoro-4-nitrophenylamine is converted to -Br via diazotization bromination.
- The resulting intermediate undergoes a cyaniding reaction using NMP as a solvent to yield **2-fluoro-4-nitrobenzonitrile**.

This method is noted for its use of inexpensive and readily available raw materials with lower toxicity, making it suitable for industrialized production.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-nitrobenzonitrile | 34667-88-4 [sigmaaldrich.com]
- 3. 2-Fluoro-4-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. usbio.net [usbio.net]
- 6. Synthesis routes of 2-Fluoro-4-nitrobenzonitrile [benchchem.com]
- 7. 2-FLUORO-4-NITROBENZONITRILE CAS#: 34667-88-4 [amp.chemicalbook.com]

- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents
[patents.google.com]
- 9. 2-FLUORO-4-NITROBENZONITRILE | 34667-88-4 [chemicalbook.com]
- To cite this document: BenchChem. [2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302158#2-fluoro-4-nitrobenzonitrile-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com